Desmethyl-VS-5584

Description

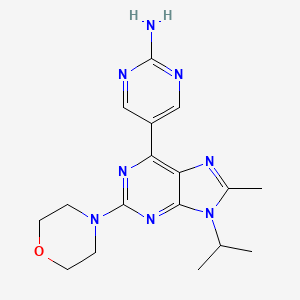

Structure

3D Structure

Properties

IUPAC Name |

5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBGBLQCOOISAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677328 | |

| Record name | 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246560-33-7 | |

| Record name | VS-5584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246560337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VS-5584 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VS-5584 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W71J4X250V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desmethyl-VS-5584: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584 is a potent and selective dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] As a dimethyl analog of the well-characterized compound VS-5584, its mechanism of action is predicated on the simultaneous blockade of these two critical nodes in cellular signaling.[2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, promoting tumor cell growth, proliferation, survival, and resistance to therapy.[4][5][6][7] By targeting both PI3K and mTOR, this compound is designed to overcome the limitations of single-target inhibitors and provide a more comprehensive and durable anti-cancer effect.[8] This technical guide provides a detailed overview of the core mechanism of action of this compound, based on the extensive research conducted on its parent compound, VS-5584.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound, like VS-5584, functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and the mTOR kinase (mTORC1 and mTORC2).[6][9][10] This dual inhibition leads to a comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade.

The PI3K family of lipid kinases phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell growth, proliferation, survival, and metabolism.

mTOR is a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis, cell growth, and metabolism, while mTORC2 is involved in cell survival and cytoskeletal organization, and importantly, is a primary activator of AKT through phosphorylation at serine 473.

By inhibiting both PI3K and mTOR, this compound effectively blocks the activation of AKT and the downstream signaling of both mTORC1 and mTORC2. This leads to the inhibition of phosphorylation of key downstream effectors such as S6 ribosomal protein (a substrate of S6 kinase, which is activated by mTORC1) and AKT itself at Ser473 (a substrate of mTORC2).[6][11]

Signaling Pathway Diagram

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of VS-5584, the parent compound of this compound, against class I PI3K isoforms and mTOR.

| Target | IC50 (nM) |

| PI3Kα | 16[6][10] |

| PI3Kβ | 68[6][10] |

| PI3Kγ | 25[6][10] |

| PI3Kδ | 42[6][10] |

| mTOR | 37[6][10] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Preferential Targeting of Cancer Stem Cells

A significant aspect of the mechanism of action of VS-5584, and by extension this compound, is its preferential activity against cancer stem cells (CSCs).[1] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1] Studies have shown that VS-5584 is significantly more potent in inhibiting the proliferation and survival of CSCs compared to the bulk tumor cell population.[1] This effect is attributed to the requirement of multiple components of the PI3K/mTOR pathway for CSC maintenance, which are simultaneously blocked by the dual inhibitor.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PI3K/mTOR inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of this compound against PI3K isoforms and mTOR.

Methodology:

-

Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), recombinant human mTOR, ATP, appropriate lipid substrate (e.g., PIP2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). b. In a 384-well plate, add the kinase, the lipid substrate, and the serially diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer. f. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of key downstream effectors of the PI3K/mTOR pathway.

Methodology:

-

Cell Culture and Treatment: a. Culture cancer cells (e.g., MCF-7, PC-3) to 70-80% confluency. b. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Protein Extraction: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser240/244), and total S6 overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow: Western Blot Analysis

Caption: A streamlined workflow for Western Blot analysis.

Aldefluor Assay for Cancer Stem Cell Population

Objective: To determine the effect of this compound on the population of cancer stem cells, identified by high aldehyde dehydrogenase (ALDH) activity.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound for a specified duration.

-

Cell Staining: a. Resuspend the treated cells in Aldefluor assay buffer. b. Add the activated Aldefluor reagent to the "test" sample and a specific ALDH inhibitor (DEAB) to the "control" sample. c. Incubate the cells at 37°C for 30-60 minutes.

-

Flow Cytometry: a. Analyze the cells using a flow cytometer. b. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the "test" sample that is absent in the DEAB-treated "control" sample. c. Quantify the percentage of ALDH+ cells in the treated and untreated samples.

Experimental Workflow: Aldefluor Assay

Caption: Workflow for the Aldefluor assay to identify cancer stem cells.

Conclusion

This compound, as an analog of VS-5584, is a potent dual inhibitor of the PI3K and mTOR signaling pathways. Its mechanism of action involves the direct inhibition of all class I PI3K isoforms and mTORC1/2, leading to a comprehensive blockade of downstream signaling, resulting in reduced cell proliferation and survival. A key feature of this class of compounds is the preferential targeting of cancer stem cells, which holds significant promise for overcoming therapeutic resistance and achieving more durable clinical responses. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PI3K/mTOR inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 5. protocols.io [protocols.io]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cancer Stem Cell Detection with AldeRed™ 588-A [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. allgenbio.com [allgenbio.com]

Desmethyl-VS-5584: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-VS-5584 is the dimethyl analog and a putative metabolite of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] VS-5584 demonstrates broad anti-proliferative activity across a range of cancer cell lines and efficacy in preclinical tumor models.[4][5] This technical guide provides a comprehensive overview of the available data on VS-5584, which serves as a surrogate for understanding the potential activity of this compound, focusing on its mechanism of action, preclinical pharmacology, and the experimental methodologies used in its evaluation. While specific data for this compound is limited, its structural similarity to VS-5584 suggests a comparable biological function as a dual PI3K/mTOR inhibitor.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a key target for therapeutic intervention. VS-5584 is a small molecule inhibitor that potently and selectively targets both PI3K and mTOR, two key kinases in this pathway.[4] this compound, a dimethyl analog of VS-5584, is presumed to share this mechanism of action.[1][2][3] This guide summarizes the core preclinical data for VS-5584 to inform research and development activities related to this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine | [6] |

| Molecular Formula | C16H20N8O | [1][6] |

| CAS Number | 1246535-95-4 | [1][6] |

| Molecular Weight | 340.39 g/mol | [6] |

Mechanism of Action: Dual Inhibition of PI3K and mTOR

VS-5584 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and mTOR kinase (mTORC1 and mTORC2).[4][7] This dual inhibition leads to the suppression of downstream signaling, resulting in reduced cell proliferation and induction of apoptosis in cancer cells.[4][5]

Signaling Pathway

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a host of substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTORC1. mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of AKT by phosphorylating it at Ser473. By inhibiting both PI3K and mTOR, VS-5584 effectively blocks this entire signaling cascade.

Preclinical Pharmacology of VS-5584

In Vitro Potency

VS-5584 demonstrates potent inhibition of PI3K isoforms and mTOR in biochemical assays.

| Target | IC50 (nM) | Reference |

| PI3Kα | 16 | [4][7] |

| PI3Kβ | 68 | [4][7] |

| PI3Kγ | 25 | [4][7] |

| PI3Kδ | 42 | [4][7] |

| mTOR | 37 | [4][7] |

In Vitro Cellular Activity

VS-5584 inhibits the proliferation of a broad panel of human cancer cell lines, with particular sensitivity observed in lines with PIK3CA mutations.[4] For example, in the H929 multiple myeloma cell line, VS-5584 showed an IC50 of 48 nM.[8]

In Vivo Efficacy

Oral administration of VS-5584 has been shown to inhibit tumor growth in various human tumor xenograft models.[4] In a PTEN-null human prostate cancer PC3 xenograft model, VS-5584 treatment resulted in significant tumor growth inhibition.[8] Furthermore, VS-5584 demonstrated dose-dependent efficacy in a rapamycin-resistant colorectal cancer COLO-205 xenograft model.[8]

Pharmacokinetics

In mice, a single oral dose of VS-5584 is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 0.9 hours and an elimination half-life of 10 hours.[8]

Experimental Protocols for VS-5584

The following are representative protocols for experiments conducted with VS-5584, which could be adapted for the study of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PI3K isoforms and mTOR.

Methodology:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used.

-

The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR).

-

The compound is serially diluted and added to the reaction mixture.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the compound or vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue®.

-

The absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.

Western Blot Analysis for Pathway Modulation

Objective: To confirm the inhibition of the PI3K/mTOR pathway in cells.

Methodology:

-

Cancer cells are treated with the compound for a specified time.

-

Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against key pathway proteins and their phosphorylated forms (e.g., phospho-AKT (Ser473), phospho-S6 ribosomal protein). An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

-

Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The compound is administered to the treatment group (e.g., by oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is the dimethyl analog of the potent dual PI3K/mTOR inhibitor, VS-5584. While direct experimental data for this compound is scarce, the extensive preclinical data available for VS-5584 provides a strong foundation for inferring its mechanism of action and potential anti-cancer properties. The information and protocols detailed in this guide are intended to facilitate further research into this compound and its potential as a therapeutic agent. Further studies are warranted to fully characterize the pharmacological profile of this compound and compare its potency and efficacy to its parent compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1246535-95-4 | PARP | MOLNOVA [molnova.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Desmethyl-VS-5584 and the Inhibition of the PI3K/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a spectrum of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its dysregulation through genetic mutations, amplifications, or deletions is a hallmark of numerous human cancers, rendering it a prime target for therapeutic intervention.[3][4] Dual inhibition of both PI3K and mTOR offers a compelling strategy to overcome resistance mechanisms associated with single-target agents. This technical guide focuses on Desmethyl-VS-5584, a dimethyl analog of VS-5584 (also known as SB2343), a potent and selective dual inhibitor of PI3K and mTOR.[5][6] Due to the extensive publicly available data on the parent compound, this guide will provide a comprehensive overview of the mechanism of action, experimental data, and methodologies associated with VS-5584 as a proxy for understanding the therapeutic potential of its desmethyl analog.

VS-5584 is a low-molecular-weight, ATP-competitive inhibitor with equivalent low nanomolar potency against all class I PI3K isoforms and mTOR kinase.[3][7] This dual inhibition effectively blocks signaling downstream of both PI3K and mTORC1/2 complexes.[3][4] Notably, VS-5584 has demonstrated a preferential targeting of cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapeutic resistance, metastasis, and disease recurrence.[8][9]

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/mTOR pathway is a central regulator of cellular signaling. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a host of substrates that promote cell survival and proliferation.

A key downstream effector of Akt is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of Akt by phosphorylating it at the Ser473 residue.

VS-5584 and its analog, this compound, exert their anti-cancer effects by simultaneously inhibiting both PI3K and mTOR, thereby blocking signaling at multiple critical nodes within this pathway. This leads to the inhibition of downstream events such as the phosphorylation of Akt and S6 ribosomal protein.[8]

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of VS-5584. While specific data for this compound is not extensively published, it is anticipated to exhibit a similar inhibitory profile due to its structural similarity.

Table 1: In Vitro Kinase Inhibitory Activity of VS-5584

| Kinase Target | IC50 (nmol/L) |

| PI3Kα | 16 (±3)[3] |

| PI3Kβ | 68 (±9)[3] |

| PI3Kγ | 25 (±5)[3] |

| PI3Kδ | 42 (±8)[3] |

| mTOR | 37 (±7)[3] |

Table 2: In Vivo Efficacy of VS-5584 in Human Tumor Xenograft Models

| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| PC3 (Prostate) | 11 mg/kg, daily | 79% | [3][8] |

| PC3 (Prostate) | 25 mg/kg, daily | 113% | [3][8] |

| COLO-205 (Colorectal) | 11 mg/kg, daily | 45% | [3][8] |

| COLO-205 (Colorectal) | 25 mg/kg, daily | 85% | [3][8] |

| COLO-205 (Colorectal) | 35 mg/kg, daily | 86% | [3][8] |

| MV4-11 (AML) | 3.7 mg/kg, daily | 28% | [8] |

| MV4-11 (AML) | 11 mg/kg, daily | 76% | [8] |

| NCI-N87 (Gastric) | 25 mg/kg, daily | 121% | [3][8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the characterization of VS-5584.

In Vitro Kinase Assays

The inhibitory activity of this compound and its parent compound against PI3K isoforms and mTOR can be determined using various commercially available kinase assay kits. A common method involves a radiometric assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

General Protocol Outline:

-

Reagent Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinases are used. The substrate, such as PIP2 for PI3K assays, and ATP are prepared in a kinase reaction buffer.

-

Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and then further diluted in the assay buffer.

-

Kinase Reaction: The kinase, substrate, and test compound are incubated together to initiate the enzymatic reaction. The reaction is typically started by the addition of ATP.

-

Detection: The reaction is stopped, and the product is detected. For radiometric assays, this involves the quantification of radiolabeled ATP incorporated into the substrate. For TR-FRET assays, a specific antibody that recognizes the phosphorylated product is used.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell Viability (MTT) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis: This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Protocol Outline:

-

Cell Treatment and Lysis: Cells are treated with this compound for a defined period. Subsequently, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-S6, total S6). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of novel compounds.

General Protocol Outline:

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered (e.g., orally) at various doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound, as an analog of the potent dual PI3K/mTOR inhibitor VS-5584, holds significant promise as a therapeutic agent for the treatment of cancers characterized by a dysregulated PI3K/mTOR pathway. The extensive preclinical data for VS-5584 demonstrates robust anti-proliferative and anti-tumor activity across a range of cancer models, including those resistant to other therapies. The provided methodologies offer a foundational framework for researchers to further investigate the specific properties of this compound and to explore its full therapeutic potential in oncology. The dual-targeting mechanism and the preferential activity against cancer stem cells highlight the potential for this class of inhibitors to achieve more durable clinical responses. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to advance its development as a novel anti-cancer agent.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Desmethyl VS-5584|CAS 1246535-95-4|DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/mTOR Inhibitor VS-5584 Alters Expression of WNT Signaling Genes and Induces Apoptosis in Lung Adenocarcinoma Cells: In Vitro and In Silico Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 1246535-95-4 | PARP | MOLNOVA [molnova.com]

Desmethyl-VS-5584: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmethyl-VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). As a dimethyl analog of the well-characterized compound VS-5584, this compound is of significant interest for cancer research and drug development due to its potential to modulate the frequently dysregulated PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Properties

This compound, with the IUPAC name 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine, is a small molecule inhibitor. Its core structure is a purine derivative, which contributes to its ability to compete with ATP at the kinase domain of its target enzymes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H20N8O | [1][2][3][4][5] |

| Molecular Weight | 340.39 g/mol | [4][5] |

| CAS Number | 1246535-95-4 | [1][2][3] |

| SMILES | Nc1ncc(c2c3ncn(C(C)C)c3nc(N3CCOCC3)n2)cn1 | [4] |

| Appearance | Solid | N/A |

| Purity | >98% (HPLC) | [4] |

| Solubility | Soluble in DMSO | [6] |

| Storage | Store at -20°C | [1][3] |

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound is an analog of VS-5584, a potent ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and mTOR.[7][8] By dual-targeting PI3K and mTOR, it effectively abrogates the signaling cascade that is crucial for cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The PI3K/Akt/mTOR pathway is a complex signaling network. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then modulates a variety of downstream effectors, including the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1, when active, promotes protein synthesis by phosphorylating S6 kinase (S6K) and 4E-BP1. This compound, by inhibiting both PI3K and mTOR, is expected to lead to a comprehensive shutdown of this signaling axis.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Biological Activity and Pharmacokinetics (Data for VS-5584)

Table 2: In Vitro Inhibitory Activity of VS-5584

| Target | IC50 (nM) | Source |

| PI3Kα | 16 | [7][8] |

| PI3Kβ | 68 | [7][8] |

| PI3Kγ | 25 | [7][8] |

| PI3Kδ | 42 | [7][8] |

| mTOR | 37 | [7][8] |

Table 3: Pharmacokinetic Parameters of VS-5584 in Mice (Oral Administration)

| Parameter | Value | Source |

| Tmax | 0.9 hours | [5] |

| Elimination Half-life | 10 hours | [5] |

VS-5584 has demonstrated the ability to induce long-lasting, dose-dependent inhibition of PI3K/mTOR signaling in tumor tissues, leading to tumor growth inhibition in various preclinical models.[7]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of PI3K and mTOR kinases.

Materials:

-

Purified recombinant PI3K and mTOR enzymes

-

Kinase-specific substrate (e.g., PIP2 for PI3K, recombinant 4E-BP1 for mTOR)

-

ATP (γ-32P-ATP for radiometric assay, or unlabeled ATP for ADP-Glo assay)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well or 384-well assay plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the assay wells.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the kinase activity according to the detection reagent manufacturer's protocol.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for the in vitro kinase assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Figure 3: General workflow for Western blot analysis.

Conclusion

This compound is a promising research compound for investigating the therapeutic potential of dual PI3K/mTOR inhibition. Its structural similarity to the well-characterized inhibitor VS-5584 suggests potent and selective activity. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific biological and pharmacological properties of this compound and to explore its potential as a novel anti-cancer agent. Further studies are warranted to determine the specific IC50 values and pharmacokinetic profile of this compound to fully understand its therapeutic potential.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Desmethyl VS-5584 Datasheet DC Chemicals [dcchemicals.com]

- 3. Desmethyl VS-5584|1246535-95-4|COA [dcchemicals.com]

- 4. This compound | 1246535-95-4 | PARP | MOLNOVA [molnova.com]

- 5. molnova.com [molnova.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Desmethyl-VS-5584

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-VS-5584, a dimethyl analog of the potent dual PI3K/mTOR inhibitor VS-5584, has emerged as a compound of interest within the landscape of oncological research. While detailed information regarding its specific discovery and synthesis is not extensively published, this technical guide consolidates available data and infers plausible methodologies based on established synthetic routes for similar purine-pyrimidine scaffolds. This document provides a comprehensive overview of its chemical identity, a hypothetical synthesis pathway, and relevant biological context through the lens of its parent compound, VS-5584. Experimental protocols for the proposed synthesis and relevant biological assays are detailed to facilitate further research and development.

Introduction to this compound

This compound is identified as a close structural analog of VS-5584, a well-characterized inhibitor of all Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome feedback loops and resistance mechanisms observed with single-target inhibitors.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| IUPAC Name | 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine |

| Synonyms | Desmethyl-SB2343 |

| CAS Number | 1246535-95-4 |

| Molecular Formula | C₁₆H₂₀N₈O |

| Molecular Weight | 340.38 g/mol |

Proposed Synthesis of this compound

A definitive, published synthesis of this compound is not currently available. However, based on the synthesis of analogous purine-pyrimidine coupled compounds, a plausible synthetic route can be proposed. This hypothetical pathway involves the construction of the substituted purine core followed by a palladium-catalyzed cross-coupling reaction with a pyrimidine derivative.

Hypothetical Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C-C bond between the purine and pyrimidine rings, suggesting a Suzuki-Miyaura cross-coupling reaction as the key final step. This would require a halogenated purine precursor and a pyrimidine boronic acid or ester. The substituted purine itself can be assembled in a stepwise manner from simpler precursors.

Proposed Forward Synthesis

The proposed multi-step synthesis is outlined below, with detailed experimental protocols provided in Section 4.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed final step in the synthesis of this compound.

Step 1: Synthesis of 6-chloro-2-morpholino-9-isopropyl-9H-purine (Intermediate 1)

This intermediate can be synthesized starting from 2,6-dichloropurine. The synthesis would involve the selective substitution of the chlorine at the 2-position with morpholine, followed by N9-alkylation with isopropyl bromide.

Step 2: Synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (Intermediate 2)

This boronic ester derivative of 2-aminopyrimidine can be prepared from 2-amino-5-bromopyrimidine via a Miyaura borylation reaction.

Step 3: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of Intermediate 1 and Intermediate 2 to yield this compound.

Biological Activity and Signaling Pathway

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central signaling node in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates downstream effectors, most notably the serine/threonine kinase Akt. Akt then phosphorylates a multitude of substrates that promote cell survival and proliferation. A key downstream effector of both PI3K/Akt signaling and parallel nutrient-sensing pathways is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 controls protein synthesis and cell growth, while mTORC2 is involved in Akt activation.

References

Desmethyl-VS-5584 and its Parent Compound VS-5584: A Technical Guide to Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the downstream signaling effects of Desmethyl-VS-5584, a dimethyl analog of the potent and selective dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, VS-5584. Due to the limited availability of specific data on this compound, this document will focus on the extensively characterized parent compound, VS-5584, with the understanding that its analog likely exhibits a similar mechanism of action. VS-5584 targets all class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes (mTORC1 and mTORC2), leading to the disruption of key cellular processes implicated in cancer cell growth, proliferation, and survival.[1][2][3] This guide will detail the mechanism of action, summarize key quantitative data, provide experimental protocols for relevant assays, and visualize the affected signaling pathways.

Mechanism of Action

VS-5584 is an ATP-competitive inhibitor that potently and selectively targets the kinase activity of both PI3K and mTOR.[4][5] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, metabolism, and survival.[6][7] By simultaneously inhibiting both PI3K and mTOR, VS-5584 offers a comprehensive blockade of this critical oncogenic pathway. This dual inhibition prevents the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[2]

The primary downstream effects of VS-5584-mediated PI3K/mTOR inhibition include:

-

Inhibition of AKT phosphorylation: As a central node downstream of PI3K, the phosphorylation and activation of AKT are blocked.

-

Dephosphorylation of mTORC1 substrates: This leads to the inhibition of protein synthesis through the dephosphorylation of targets like 4E-BP1 and S6 ribosomal protein.

-

Disruption of mTORC2 signaling: Inhibition of mTORC2 leads to reduced phosphorylation of AKT at Serine 473, further dampening AKT activity.

-

Induction of apoptosis: The cumulative effect of these signaling disruptions is the induction of programmed cell death in cancer cells.

-

Preferential targeting of cancer stem cells: VS-5584 has been shown to be more potent in inhibiting the proliferation and survival of cancer stem cells (CSCs) compared to the general cancer cell population.[8][9]

Quantitative Data

The following tables summarize the key quantitative data for VS-5584 from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of VS-5584

| Target | IC50 (nM) |

| PI3Kα | 16[2][3][5] |

| PI3Kβ | 68[2][3][5] |

| PI3Kγ | 25[2][3][5] |

| PI3Kδ | 42[2][3][5] |

| mTOR | 37[2][3][5] |

Table 2: Cellular Activity of VS-5584 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (nM) for Cell Proliferation | Reference |

| PC3 | Prostate Cancer | PTEN null | Not explicitly stated, but potent inhibition shown | [2] |

| H929 | Multiple Myeloma | Not specified | 48 | [2] |

| A375 | Melanoma | BRAF V600E | Potent inhibition demonstrated | [7] |

| NCI-N87 | Gastric Cancer | HER2 amplified | Potent inhibition demonstrated | [2] |

| Colo205 | Colorectal Cancer | BRAF V600E, PIK3CA mutant | Potent inhibition demonstrated | [2] |

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of VS-5584 and its impact on the PI3K/AKT/mTOR signaling pathway.

Figure 1: VS-5584 inhibits the PI3K/AKT/mTOR signaling pathway at multiple key nodes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the downstream effects of inhibitors like VS-5584. Below are representative protocols for key experiments.

In Vitro Kinase Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against PI3K and mTOR kinases.

Objective: To determine the IC50 value of this compound or VS-5584 against PI3K isoforms and mTOR.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP and substrate (e.g., phosphatidylinositol for PI3K, inactive S6K1 for mTOR)

-

Test compound (this compound or VS-5584) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the kinase, substrate, and test compound to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Western Blotting for Phosphorylated Downstream Targets

This protocol outlines the steps for analyzing the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein, in response to inhibitor treatment.[10][11]

Objective: To assess the effect of this compound or VS-5584 on the phosphorylation of AKT (Ser473 and Thr308) and S6 (Ser240/244) in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC3, A375)

-

Cell culture medium and supplements

-

Test compound (this compound or VS-5584)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-AKT S473, anti-p-AKT T308, anti-total AKT, anti-p-S6 S240/244, anti-total S6, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a common method for assessing the effect of a compound on cell viability by measuring ATP levels.[1][2][12]

Objective: To determine the effect of this compound or VS-5584 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells at an appropriate density in opaque-walled multiwell plates.

-

Allow cells to attach and grow for 24 hours.

-

Treat cells with a range of concentrations of the test compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of viable cells relative to the untreated control and plot the results to determine the IC50 for cell viability.

Conclusion

This compound, as an analog of VS-5584, is predicted to be a potent dual inhibitor of the PI3K/mTOR signaling pathway. The extensive data available for VS-5584 demonstrates its ability to effectively block this critical oncogenic cascade, leading to reduced cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PI3K/mTOR inhibitors. Further studies are warranted to specifically delineate the potency and downstream signaling effects of this compound in comparison to its parent compound. The provided methodologies can serve as a foundation for such investigations.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promega.com [promega.com]

- 7. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]

Desmethyl-VS-5584: A Technical Overview of its Putative Target Selectivity Profile Based on the Parent Compound, VS-5584

Disclaimer: This technical guide focuses on the well-characterized target selectivity profile of the potent and selective PI3K/mTOR inhibitor, VS-5584. Desmethyl-VS-5584 is described as a dimethyl analog of VS-5584.[1][2][3][4] However, specific quantitative data on the target selectivity of this compound, such as IC50 values against a kinase panel, are not available in the public domain based on the conducted research. Therefore, this document provides an in-depth analysis of the parent compound, VS-5584, as a surrogate to infer the likely biological activity of this compound.

Introduction to VS-5584

VS-5584 is a novel, orally bioavailable, small molecule that acts as a potent and highly selective dual inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5][6] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention.[5][6] VS-5584 distinguishes itself from other PI3K/mTOR inhibitors by its equivalent low nanomolar potency against all class I PI3K isoforms and mTOR kinase, while exhibiting minimal activity against a broad panel of other protein and lipid kinases.[5][6] This high selectivity is anticipated to translate into a more favorable therapeutic window.

Quantitative Target Selectivity Profile of VS-5584

The inhibitory activity of VS-5584 has been quantified against its primary targets, the class I PI3K isoforms and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nmol/L) |

| PI3Kα | 16 |

| PI3Kβ | 68 |

| PI3Kγ | 25 |

| PI3Kδ | 42 |

| mTOR | 37 |

Table 1: In vitro inhibitory activity of VS-5584 against Class I PI3K isoforms and mTOR.[5][6]

Broader Kinase Selectivity Profile

The selectivity of VS-5584 has been extensively profiled against a large number of kinases, demonstrating its high specificity for the PI3K/mTOR pathway.

| Kinase Panel Size | Activity Profile |

| >400 kinases | No significant activity observed on other lipid and protein kinases tested.[5][6] |

Table 2: Summary of the broad kinase selectivity of VS-5584.

Experimental Protocols

The following sections detail the methodologies employed to characterize the target selectivity and cellular activity of VS-5584.

In Vitro Kinase Assays

The determination of IC50 values for VS-5584 against PI3K isoforms and mTOR is typically performed using biochemical assays. While the specific details for the assays cited in the search results are not exhaustively described, a general workflow can be outlined.

Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The activity is often detected using methods such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.

General Protocol:

-

Reagents: Recombinant human kinases (PI3Kα, β, γ, δ, mTOR), appropriate substrates (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR), ATP, and the test compound (VS-5584) at various concentrations.

-

Reaction Setup: The kinase, substrate, and test compound are incubated together in a suitable buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination: The reaction is stopped, often by the addition of a chelating agent like EDTA.

-

Detection: The amount of product formed (phosphorylated substrate) is quantified. For example, in an ADP-Glo™ Kinase Assay, the amount of ADP produced is measured via a luminescence reaction.

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assays for Pathway Inhibition

To confirm that VS-5584 inhibits the PI3K/mTOR pathway within a cellular context, Western blotting is a commonly used technique to measure the phosphorylation status of downstream effector proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of proteins, one can assess the activity of upstream kinases.

Protocol:

-

Cell Culture and Treatment: Cancer cell lines are cultured and then treated with varying concentrations of VS-5584 for a specified duration.

-

Cell Lysis: The cells are harvested and lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of a target protein (e.g., phospho-Akt, phospho-S6 ribosomal protein).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified to determine the extent of inhibition by VS-5584. Total protein levels of the target proteins are also measured as a loading control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using the DOT language to illustrate key concepts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. allgenbio.com [allgenbio.com]

- 5. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethyl-VS-5584: A Technical Guide on its Presumed Role in Apoptosis and Cell Cycle Arrest

Disclaimer: This technical guide focuses on the well-documented activities of the potent PI3K/mTOR dual inhibitor, VS-5584. Desmethyl-VS-5584 is a dimethyl analog of VS-5584.[1] Due to the limited availability of specific data for this compound in the public domain, this document leverages the comprehensive research conducted on its parent compound. Given their structural similarity, it is hypothesized that this compound exhibits a comparable mechanism of action, inducing apoptosis and cell cycle arrest through the inhibition of the PI3K/mTOR signaling pathway.

Introduction

This compound is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and apoptosis.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] VS-5584 has demonstrated robust anti-tumor activity in a variety of cancer models by inducing apoptosis and causing cell cycle arrest. This guide summarizes the key findings related to the effects of VS-5584 on these fundamental cellular processes, providing a strong inferential basis for the potential role of this compound.

Core Mechanism of Action: PI3K/mTOR Pathway Inhibition

VS-5584 is an ATP-competitive inhibitor that targets all class I PI3K isoforms (α, β, γ, δ) and mTOR kinase (mTORC1 and mTORC2) with high potency.[1][4] This dual inhibition is critical as it simultaneously blocks upstream signaling from PI3K to AKT and downstream signaling from mTOR, effectively shutting down the entire pathway. This comprehensive blockade prevents the activation of downstream effectors responsible for cell growth and survival, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to the induction of apoptosis and cell cycle arrest.

Role in Apoptosis

VS-5584 has been shown to induce caspase-dependent apoptosis in various cancer cell lines.[5][6] The inhibition of the PI3K/mTOR pathway leads to the downregulation of anti-apoptotic proteins and the activation of the intrinsic apoptotic cascade.

Quantitative Data on Apoptosis

The following table summarizes the pro-apoptotic effects of VS-5584 across different cancer cell lines.

| Cell Line | Cancer Type | Concentration | Time (h) | Effect | Reference |

| A375 | Melanoma | Dose-dependent | - | Increased caspase-3 and -9 activity | [5][6] |

| A549 | Lung Adenocarcinoma | Not specified | - | Induced apoptosis | [7] |

| NALM-6 | B-cell Precursor Acute Lymphoblastic Leukemia | Not specified | 72 | Induced apoptosis, enhanced by Arsenic Trioxide | [2][8] |

Experimental Protocol: Annexin V Apoptosis Assay

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of VS-5584 (or this compound) for a specified duration (e.g., 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Differentiate cell populations into viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Role in Cell Cycle Arrest

Inhibition of the PI3K/mTOR pathway by VS-5584 disrupts the normal progression of the cell cycle, primarily inducing a G0/G1 phase arrest.[7][9] This is achieved by modulating the expression of key cell cycle regulatory proteins.

Quantitative Data on Cell Cycle Arrest

The table below presents data on the effects of VS-5584 on cell cycle distribution.

| Cell Line | Cancer Type | Concentration | Time (h) | Effect | Reference |

| A549 | Lung Adenocarcinoma | Not specified | - | G0/G1 phase arrest | [7] |

| CML and LSC cell lines | Chronic Myeloid Leukemia | Not specified | - | Prominent G0/G1 cell-cycle blockade | [9] |

| U2OS and MG-63 | Osteosarcoma | Dose-dependent | - | G1-phase arrest | [10] |

Key Regulatory Proteins in VS-5584-Induced Cell Cycle Arrest

| Protein | Function | Effect of VS-5584 | Reference |

| Cyclin D1 | Promotes G1/S transition | Downregulation | [11] |

| p21 | CDK inhibitor, blocks G1/S transition | Upregulation | [10] |

| p27 | CDK inhibitor, blocks G1/S transition | Upregulation | [10] |

| Cyclin B1 | Regulates G2/M transition | Downregulation | [10] |

| Cdc2 (CDK1) | Promotes G2/M transition | Downregulation | [10] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound (or VS-5584) as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Based on the extensive evidence from its parent compound, VS-5584, it is highly probable that this compound functions as a potent inducer of apoptosis and cell cycle arrest. By dually inhibiting the PI3K and mTOR kinases, it is expected to effectively shut down a critical signaling pathway for cancer cell survival and proliferation. Further direct experimental validation is necessary to confirm the precise quantitative effects and to fully elucidate the therapeutic potential of this compound. The protocols and data presented herein for VS-5584 provide a robust framework for guiding such future investigations.

References

- 1. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VS-5584 as a PI3K/mTOR inhibitor enhances apoptotic effects of subtoxic dose arsenic trioxide via inhibition of NF-κB activity in B cell precursor-acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]

- 7. PI3K/mTOR Inhibitor VS-5584 Alters Expression of WNT Signaling Genes and Induces Apoptosis in Lung Adenocarcinoma Cells: In Vitro and In Silico Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/mTOR dual-inhibition with VS-5584 enhances anti-leukemic efficacy of ponatinib in blasts and Ph-negative LSCs of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. VS-5584 Inhibits Human Osteosarcoma Cells Growth by Induction of G1- phase Arrest through Regulating PI3K/mTOR and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Desmethyl-VS-5584: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). As a dimethyl analog of the well-characterized compound VS-5584, it is a valuable tool for investigating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and relevant experimental protocols for this compound, designed to support its application in preclinical research and drug development.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in experimental settings. The table below summarizes its key molecular data.

| Property | Value |

| Molecular Weight | 340.38 g/mol |

| Molecular Formula | C₁₆H₂₀N₈O |

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its biological effects by targeting key kinases in the PI3K/Akt/mTOR pathway. This pathway is a central signaling cascade that, when activated by growth factors and other extracellular signals, promotes cell growth and proliferation. In many cancers, components of this pathway are mutated or overexpressed, leading to uncontrolled cell division. This compound, by inhibiting both PI3K and mTOR, effectively shuts down this pro-survival signaling.

Below is a diagram illustrating the canonical PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound.

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of this compound.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on those established for its parent compound, VS-5584. These methodologies are expected to be highly applicable to this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Below is a diagram illustrating a general experimental workflow for preclinical evaluation.

Caption: General preclinical experimental workflow for evaluating this compound.

Quantitative Data

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of the parent compound, VS-5584, against various PI3K isoforms and mTOR. This data provides a strong indication of the expected potency of this compound.

| Target | IC₅₀ (nM) |

| PI3Kα | 16 |

| PI3Kβ | 68 |

| PI3Kγ | 25 |

| PI3Kδ | 42 |

| mTOR | 37 |

Conclusion